molecular formula C17H19N5O3S B7067178 tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate

tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate

Cat. No.: B7067178
M. Wt: 373.4 g/mol
InChI Key: USKPWUQSEMKAOX-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate: is a complex organic compound that features a unique combination of functional groups, including a carbamate, oxadiazole, and thiophene ring

Properties

IUPAC Name

tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10-8-18-13(19-9-10)14-20-15(25-21-14)11-6-7-12(26-11)22(5)16(23)24-17(2,3)4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKPWUQSEMKAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=NOC(=N2)C3=CC=C(S3)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile to form the 1,2,4-oxadiazole ring. For example, 5-methylpyrimidine-2-carbonitrile can be reacted with hydrazine hydrate under acidic conditions to yield the oxadiazole intermediate.

    Thiophene Functionalization: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Carbamate Formation: The final step involves the introduction of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate and N-methylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

The presence of the oxadiazole ring is notable, as this moiety is often found in bioactive compounds with antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the materials science field, the compound can be used in the development of new polymers and advanced materials due to its stability and functional group diversity. It may also find applications in the development of sensors and electronic devices.

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-methylcarbamate
  • tert-butyl N-(2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl)carbamate
  • tert-butyl N-(2-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]ethyl)carbamate

Uniqueness

The uniqueness of tert-butyl N-methyl-N-[5-[3-(5-methylpyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamate lies in its combination of functional groups, which imparts distinct chemical and biological properties

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